Sodium;2-fluoro-3-oxoprop-1-en-1-olate
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Overview
Description
Sodium;2-fluoro-3-oxoprop-1-en-1-olate, also known as fluoromalonaldehyde sodium salt, is a chemical compound with the molecular formula C3H2FNaO2 and a molecular weight of 112.035 g/mol . This compound is characterized by the presence of a fluorine atom, a carbonyl group, and a sodium ion, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of sodium;2-fluoro-3-oxoprop-1-en-1-olate typically involves the reaction of fluoromalonaldehyde with sodium hydroxide. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Sodium;2-fluoro-3-oxoprop-1-en-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium;2-fluoro-3-oxoprop-1-en-1-olate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of sodium;2-fluoro-3-oxoprop-1-en-1-olate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and carbonyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The specific pathways involved depend on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Sodium;2-fluoro-3-oxoprop-1-en-1-olate can be compared with similar compounds such as:
Sodium 3-ethoxy-2-fluoro-3-oxoprop-1-en-1-olate: This compound has an ethoxy group instead of a hydrogen atom, which affects its reactivity and applications.
Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate:
Properties
IUPAC Name |
sodium;2-fluoro-3-oxoprop-1-en-1-olate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FO2.Na/c4-3(1-5)2-6;/h1-2,5H;/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHVZCYRLJSBIL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C=O)F)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2FNaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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